molecular formula C11H23N3O3S B1336571 Methionyl-Lysine CAS No. 45214-88-8

Methionyl-Lysine

Cat. No. B1336571
CAS RN: 45214-88-8
M. Wt: 277.39 g/mol
InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N
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Description

Methionyl-Lysine is a dipeptide composed of methionine and lysine . It is an incomplete breakdown product of protein digestion or protein catabolism . Methionine, also known as Met or M, is a necessary amino acid in all postnatal animals . It is one of the two sulfur-containing proteinogenic amino acids, the other being cysteine . Methionine is the only sulfur-containing essential amino acid and is encoded by the AUG codon in mRNA .


Synthesis Analysis

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that ligate amino acids to their cognate tRNAs during protein synthesis . For protein synthesis to occur in bacteria, an initiator tRNA is aminoacylated by methionyl-tRNA synthetase . In eukaryotic systems, there are two categories of ARS enzymes. The first includes the cytoplasmic ARSs, which are responsible for supplying aminoacyl-tRNA conjugates for general protein translation .


Molecular Structure Analysis

The structure of the human multi-tRNA synthetase complex (MSC), which consists of eight ARSs and three ARS-interacting multifunctional proteins, is essential for life . The positions of the N- and C-terminal domains can be roughly predicted based on the directions of the visible ends at the main body .


Chemical Reactions Analysis

A reductive methylation reaction using formaldehyde and the reducing agent sodium cyanoborohydride is particularly useful because under mild solution conditions (aqueous buffer, pH 7–8), the accessible lysine residues on proteins are completely converted to the ɛ- .


Physical And Chemical Properties Analysis

The dipeptide dl-methionyl-dl-methionine (Met-Met) has excellent physical and chemical properties, such as extremely low water solubility and better absorption than other Met products .

Scientific Research Applications

Neurophysiological Effects

Methionyl-Lysine (Met-Lys) has been studied for its effects on neurons in the rat central nervous system. Research indicates that Met-Lys can inhibit a significant percentage of neurons in various brain regions, including the spinal cord, cerebellar cortex, thalamus, and hippocampal formation. Interestingly, it also exhibited excitatory effects on some cells in the cerebellar cortex and hippocampus. These effects were dose-dependent and rapid in onset. The study discussed the possibility of Met-Lys being a novel inhibitory neurotransmitter in mammalian CNS regions (Normanton, West, & Wolstencroft, 1982).

Impact on Animal Physiology and Nutrition

This compound's role in animal physiology has been investigated, particularly in the context of its impact on domestic animals' economical traits, like in broiler chickens. A study evaluated the influence of dietary Lys and Met on performance, lipid redistribution, intramuscular fat, and carcass quality in chickens. Results suggested significant phenotypic correlations among these parameters, highlighting the importance of these amino acids in animal nutrition and development (Bouyeh & Gevorgyan, 2016).

Photosensitized Oxidation Processes

Met-Lys has been a subject of study in the field of photosensitized oxidation. Research exploring the photosensitized oxidation processes of Met-Lys, using 3-carboxybenzophenone as a sensitizer, found that the sulfur radical cations stabilized by a two-center three-electron bonds were identified in Met-Lys. This study provided insights into the transients and final products of Met-Lys in such oxidative processes (Ignasiak et al., 2014).

Safety and Hazards

Based on the safety data sheets of related compounds, it is generally advised to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and to wash off immediately with plenty of water for at least 15 minutes if skin contact occurs .

Future Directions

Methionine restriction (MetR) induced a broad spectrum of gene expression changes at both the transcriptional and translational levels, with clear functional themes indicative of the physiological state of the cell under MetR . Different modes of translational regulation were induced by MetR, including the regulation of the ribosome loading at 5’UTR and regulation by tRNA thiolation . Since MetR extends the lifespan of many species, the list of genes identified in this study can be good candidates for studying the mechanisms of lifespan extension .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUWVJPCQPJEE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426801
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45214-88-8
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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